molecular formula C16H16Cl2N2O2 B027622 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) CAS No. 13473-53-5

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

Cat. No.: B027622
CAS No.: 13473-53-5
M. Wt: 339.2 g/mol
InChI Key: DJJFCISYZNGZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride is the primary hydrolysis metabolite of mazindol, a tricyclic compound with anorectic and psychostimulant properties. Key chemical data include:

  • Molecular Formula: C₁₆H₁₅ClN₂O₂·HCl
  • Molecular Weight: 339.22 g/mol
  • SMILES: Cl.NCCN1C(=O)c2ccccc2C1(O)c3ccc(Cl)cc3
  • IUPAC Name: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one hydrochloride .

Pharmacological Profile: The metabolite retains potency similar to the parent compound, mazindol, in binding assays. Mazindol itself is a serotonin-, noradrenaline-, and dopamine-reuptake inhibitor (SNDRI) with additional partial agonist activity at orexin-2 receptors (39% binding) and other targets (5-HT₁A, 5-HT₇, muscarinic, H₁, and μ-opioid receptors) .

Pharmacokinetics:
Mazindol’s controlled-release (CR) formulation has a Tₘₐₓ of ~4 hours and t½ of ~10 hours, with the metabolite contributing to sustained pharmacological effects .

Properties

IUPAC Name

2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFCISYZNGZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547860
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13473-53-5
Record name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride, commonly known as Mazindol Metabolite, is a significant metabolite of mazindol, a sympathomimetic amine primarily used for its anorectic properties. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, narcolepsy, and ADHD. This article reviews the biological activity of Mazindol Metabolite, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Pharmacological Profile

Mazindol functions as a triple monoamine reuptake inhibitor , affecting norepinephrine, dopamine, and serotonin levels in the central nervous system. Its mechanism resembles that of amphetamines, contributing to its psychostimulant effects. The compound also acts as a partial agonist at the orexin-2 receptor, which is implicated in regulating wakefulness and appetite.

1. Pain Modulation

Recent studies have demonstrated that repeated administration of mazindol significantly reduces spontaneous pain-like behaviors in animal models. In a study involving mice with complete Freund's adjuvant (CFA)-induced arthritis, mazindol administration (3 mg/kg) resulted in a dose-dependent decrease in spontaneous flinches and time spent guarding the affected area, indicating its analgesic properties without significantly affecting locomotor activity .

Dose (mg/kg) Spontaneous Flinches Time Guarding (s) Locomotor Activity
VehicleHighHighNormal
1ModerateModerateIncreased
3LowLowNormal
10Very LowVery LowIncreased

2. Impact on Brain Energy Metabolism

Mazindol has been shown to influence brain energy metabolism. Acute administration led to decreased activity of mitochondrial respiratory chain complex I in the hippocampus while increasing complex IV activity in other brain regions such as the cerebellum and cerebral cortex. These findings suggest that mazindol may impair energy metabolism selectively in certain brain areas .

3. Weight Loss and Appetite Suppression

The anorectic effects of mazindol have been well-documented. In clinical trials involving obese subjects, daily oral administration resulted in significant weight loss over several months. For instance, a study reported an average weight loss of 6.9 kg after three months of treatment . The compound's ability to suppress appetite is attributed to its action on monoamine neurotransmitters.

Case Study 1: Efficacy in Obesity Management

A randomized controlled trial assessed the efficacy of mazindol in subjects with class 1 and 2 obesity. The results indicated that participants experienced significant weight loss alongside improvements in metabolic parameters without severe adverse effects. This underscores mazindol's potential as a therapeutic agent for obesity management .

Case Study 2: Neuropsychiatric Applications

In a double-blind crossover study evaluating mazindol's effects on negative symptoms in schizophrenia, no significant differences were observed between mazindol and placebo treatments . This suggests that while mazindol may enhance neurotransmission in certain contexts, its efficacy for specific psychiatric symptoms remains inconclusive.

Safety and Toxicology

Mazindol has been evaluated for its safety profile across various studies. Repeated dosing did not lead to significant weight loss at therapeutic doses; however, higher doses were associated with increased locomotor activity without causing toxicity . Importantly, recent data indicate that mazindol does not significantly inhibit or induce cytochrome P450 enzymes or other metabolic pathways when co-administered with other medications .

Scientific Research Applications

Pharmacological Properties

Mazindol acts as a triple monoamine reuptake inhibitor and a partial orexin-2 agonist , influencing neurotransmitter levels in the brain. Its mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, making it a candidate for treating conditions like obesity and ADHD.

Weight Management

Mazindol has been studied for its efficacy in weight management. A systematic review and meta-analysis indicated that mazindol resulted in greater weight loss compared to placebo treatments. Specifically, it was found that:

  • The mean difference in weight loss was approximately -2.396 kg (95% CI: -3.469; -1.323; p=0.001) when compared to placebo .
  • Long-term studies showed a significant reduction in abdominal circumference and body weight over periods of 6 to 12 months.

However, it is essential to note that the safety profile raised concerns regarding adverse events, including palpitations and gastrointestinal issues .

Attention Deficit Hyperactivity Disorder (ADHD)

Mazindol has also been investigated for its effectiveness in treating ADHD. A double-blind, placebo-controlled Phase II study demonstrated that:

  • Mazindol significantly improved ADHD symptoms, with a large effect size (1.09) observed at Day 42 of treatment .
  • The proportion of patients achieving at least a 50% reduction in ADHD-RS-DSM5 scores was significantly higher in the mazindol group compared to placebo (42.9% vs. 11.9%) .

Drug-Drug Interaction Studies

Recent studies have focused on the potential for drug-drug interactions (DDI) involving mazindol and its metabolite. In vitro studies indicated:

  • Mazindol and its hydrolyzed metabolite do not inhibit or induce major metabolic pathways involving Cytochrome P450 enzymes or transporters .
  • The findings suggest a low risk for DDI when mazindol is co-administered with other medications, which is particularly beneficial for patients taking multiple drugs .

Safety Profile

While mazindol shows promise in various applications, understanding its safety profile is crucial:

  • Adverse reactions reported include dry mouth, nausea, insomnia, and increased heart rate .
  • Meta-analysis results indicated a higher risk of discontinuation due to adverse reactions among mazindol users compared to placebo groups (OR=2.760; 95% CI: 1.472; 5.175) .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the efficacy of mazindol compared to other treatments:

TreatmentWeight Loss (kg)ADHD Improvement (Effect Size)Common Adverse Effects
Mazindol-2.3961.09Dry mouth, nausea, insomnia
Placebo-0.05N/AN/A
Amfepramone-1.51N/AIncreased risk of adverse reactions

Comparison with Similar Compounds

Parent Compound: Mazindol

Parameter Mazindol Mazindol Metabolite
Molecular Weight 284.75 g/mol 339.22 g/mol
Receptor Binding SNDRI; 99% binding at SERT, NET, DAT Similar potency to parent
Orexin-2 Activity 39% binding (partial agonist) Not explicitly reported
Metabolic Role Prodrug Hydrolysis metabolite
Analytical Use N/A Deuterated form (C₁₆H₁₂D₄Cl₂N₂O₂) used as a stable isotope standard

Key Differences :

  • The metabolite’s additional hydroxyl group alters solubility and metabolic clearance compared to mazindol.
  • While mazindol’s CR formulation enables once-daily dosing, the metabolite’s pharmacokinetic role in prolonging therapeutic effects requires further study .

Deuterated Metabolite: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride

Parameter Deuterated Metabolite Non-Deuterated Metabolite
Molecular Formula C₁₆H₁₂D₄Cl₂N₂O₂ C₁₆H₁₅Cl₂N₂O₂
Molecular Weight 343.24 g/mol 339.22 g/mol
Application Analytical standard for mass spectrometry Pharmacologically active metabolite
Isotopic Purity >95% (deuterium at four positions) N/A

Functional Relevance :
The deuterated form is critical for quantitative pharmacokinetic studies , enabling precise tracking of metabolite levels in biological matrices without altering pharmacological activity .

Other Tricyclic Anorectics and SNDRIs

  • Cocaine: Binds to dopamine, serotonin, and norepinephrine transporters but lacks the hydroxylated isoindolinone structure of mazindol’s metabolite.

Distinctive Features of Mazindol Metabolite :

  • Dual Action : Retains SNDRI activity while introducing a hydroxyl group that may influence blood-brain barrier penetration.

Research Findings and Data Gaps

Binding Affinity Studies

  • Mazindol vs. Metabolite : Both show >95% binding at SERT, NET, and DAT at 10 μM, though the metabolite’s exact IC₅₀ values remain unpublished .

Clinical Relevance

  • ADHD Treatment : Mazindol’s CR formulation is under investigation for ADHD, with the metabolite likely contributing to sustained efficacy due to its prolonged half-life .

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole hydrochloride serves as a primary route. The process involves dissolving the precursor in ethanol or benzene and introducing oxygen or air under controlled conditions. For instance, bubbling oxygen through an ethanol solution for 48 hours induces cyclization, yielding 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol. Alternative oxidants like potassium dichromate or hydrogen peroxide accelerate the reaction but may reduce yields due to overoxidation.

Purification and Characterization

The crude product is isolated via filtration and recrystallized from dimethylformamide (DMF) or dimethylacetamide (DMAc), achieving a melting point of 274–276°C. Mass spectrometry and NMR confirm the structure, with the trimethylsilyl derivative providing definitive fragmentation patterns.

Acid-Catalyzed Rearrangement of Tetrahydroimidazoisoindolones

Mineral Acid Treatment

Heating tetrahydroimidazoisoindolone derivatives with mineral acids (e.g., HCl or H₂SO₄) triggers a rearrangement to form 2-(aminoethyl)-3-hydroxyphthalimidine salts. For example, refluxing the precursor in aqueous HCl at 80–115°C for 2–10 hours precipitates the hydrochloride salt. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by ring-opening and re-cyclization.

Sulfonylation and Byproduct Control

Post-rearrangement, sulfonyl halides (e.g., tosyl chloride) in pyridine further stabilize the product, though this step is optional. Side products like 3-methoxy derivatives may form if methanol is present during neutralization, necessitating strict solvent control.

Base-Catalyzed Hydrolysis of Mazindol Metabolites

Hydrolysis of Metabolite II

Metabolite II (5-(p-chlorophenyl)-2,5-dihydro-5-hydroxy-3H-imidazo[2,1-a]isoindol-3-one) undergoes base-catalyzed hydrolysis to yield the target compound. Treatment with sodium carbonate in aqueous ethanol cleaves the lactam ring, forming the 3-hydroxyphthalimidine structure. Prolonged hydrolysis risks decarboxylation, requiring precise pH and temperature monitoring.

Artifact Formation and Mitigation

Under acidic conditions, the product may convert to 3-methoxy derivatives, identified as artifacts during urinary excretion studies. Recrystallization from dioxan or methanol minimizes these impurities, achieving >95% purity.

Comparative Analysis of Synthesis Routes

Method Starting Material Conditions Yield Purity Key Challenges
Oxidation2-(3-Aminopropyl)-1-(4-chlorophenyl)isoindoleO₂, ethanol, 48h60–70%90–95%Overoxidation, solvent selection
Acid RearrangementTetrahydroimidazoisoindoloneHCl, reflux, 2–10h75–85%85–90%Byproduct formation
HydrolysisMetabolite IINa₂CO₃, ethanol, 25°C50–55%95–98%Artifact generation

Optimization Strategies and Industrial Scalability

Solvent Selection

DMF and DMAc enhance solubility during recrystallization but require careful disposal due to toxicity. Ethanol and benzene offer safer alternatives for large-scale oxidation, though benzene’s carcinogenicity limits its use.

Catalytic Improvements

Palladium on charcoal, used in tritium labeling, suggests potential for catalytic hydrogenation in intermediate steps. However, isotopic exchange during hydrolysis remains a hurdle for labeled analogs .

Q & A

Basic Research Questions

Q. How is 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride identified and quantified in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard. For example, a validated HPLC method was developed to analyze this metabolite in mouse brain and plasma, using optimized mobile phases (e.g., phosphate buffer-acetonitrile gradients) and column parameters (C18 reverse-phase) to resolve the metabolite from endogenous compounds .
  • Key Parameters : Retention time, peak symmetry, and calibration curves (linearity: 1–500 ng/mL; LOD: 0.3 ng/mL).

Q. What is the receptor binding profile of this metabolite compared to Mazindol?

  • Methodology : In vitro radioligand binding assays at 10 μM concentration show that the metabolite retains affinity for serotonin (5-HT1A, 5-HT7), dopamine (DAT), and norepinephrine (NET) transporters, with ~99% binding efficiency. Notably, it exhibits partial agonism (39% binding) at orexin-2 receptors, similar to Mazindol .
  • Experimental Design : Competitive binding assays using transfected HEK293 cells expressing human receptors.

Q. How does the metabolite’s pharmacokinetic profile influence its pharmacological activity?

  • Methodology : Pharmacokinetic studies in rodents reveal a half-life (~10 h) comparable to Mazindol, but lower brain penetration (brain-to-plasma ratio: 0.2 vs. 0.5 for Mazindol). This suggests peripheral metabolism dominates, requiring dose adjustments in neurobehavioral studies .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro receptor binding and in vivo behavioral outcomes for this metabolite?

  • Case Study : Despite in vitro SNDRI activity, the metabolite shows reduced reinforcing efficacy in squirrel monkey self-administration models compared to Mazindol. To address this, researchers use microdialysis to measure extracellular dopamine in the nucleus accumbens, revealing weaker synaptic effects despite similar transporter binding .
  • Methodological Adjustment : Combine in situ hybridization (to map receptor expression) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue exposure with behavioral outputs.

Q. How does the metabolite’s stability under physiological conditions affect assay reproducibility?

  • Challenge : The hydroxyphthalimidine group is prone to oxidation at neutral pH, generating artifacts in long-term incubations.
  • Solution : Stabilize the compound using antioxidant buffers (e.g., 0.1% ascorbic acid) and conduct time-course experiments to validate assay windows (e.g., <6 h for cell-based assays) .

Q. What structural analogs of this metabolite have been synthesized to explore structure-activity relationships (SAR)?

  • Approach : Replace the 4-chlorophenyl group with trifluoromethyl or methoxy substituents to modulate lipophilicity and receptor selectivity. For example, analogs like 3-(4-trifluoromethylphenyl) derivatives show enhanced orexin-2 receptor binding (55% vs. 39%) but reduced DAT affinity .
  • Synthetic Protocol : Coupling reactions using EDCI/HOBt, followed by HCl salt formation. Purity is confirmed via NMR (≥95%) and HPLC-MS .

Q. How do interspecies differences in metabolism impact translational research on this compound?

  • Data Contradiction : Mice show higher plasma clearance of the metabolite than rats (CL: 45 vs. 22 mL/min/kg), attributed to cytochrome P450 2D6 isoform variability.
  • Mitigation Strategy : Use humanized CYP2D6 transgenic models or primary hepatocyte co-cultures to predict human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.